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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B1399140

In the landscape of neurotherapeutics, the melanin-concentrating hormone receptor 1
(MCHR1) has emerged as a significant target for the development of treatments for obesity,
anxiety, and depression. Among the numerous antagonists developed, SNAP 94847 has
distinguished itself through its high affinity, selectivity, and promising preclinical efficacy. This
guide provides a detailed comparison of SNAP 94847 with other notable MCHRL1 inhibitors,

supported by experimental data, to assist researchers and drug development professionals in
their evaluation of this compound.

The MCH-MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral
hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy
homeostasis, mood, and arousal by binding to its G protein-coupled receptor, MCHR1. The
activation of MCHR1 by MCH initiates a signaling cascade that ultimately modulates neuronal
activity.
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Comparative Analysis of MCHR1 Inhibitors

The development of MCHR1 antagonists has been a key focus of research. The following
tables provide a comparative overview of SNAP 94847 and other significant inhibitors based on

their pharmacological profiles.

Table 1: In Vitro Binding Affinity and Selectivity
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Compound

MCHR1
Binding
Affinity (Ki,
nM)

MCHR1
Functional
Antagonism
(ICs0, NM)

hERG
Inhibition (ICso,
HM)

Selectivity
Notes

SNAP 94847

2.2[1]

1.2[2]

>10

>80-fold
selective over
MCHalA and
>500-fold over
MCHD2
receptors.
Minimal cross-
reactivity with
other GPCRs,
ion channels,
enzymes, and

transporters.[1]

SNAP-7941

0.57 (Ke)

>1,000-fold
selective for
MCHR1 over
MCHR2.[3]

T-226296

5.5 (human), 8.6

(rat)

High selectivity

against the SLT
subtype of MCH
receptors and a
range of other

receptors.[4]

AMG 076

0.6

1.2

Significantly
reduced hERG
liability compared
to earlier

compounds.

Highly selective

against MCHR2

(>10,000 nM).[2]
[5]

KRX-104130

20

12.98

Identified through
virtual screening

with a focus on
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low

cardiotoxicity.[6]

Note: Ki (inhibitor constant) and ICso (half-maximal inhibitory concentration) are measures of
antagonist potency. Lower values indicate higher potency. hERG inhibition is a critical indicator

of potential cardiotoxicity.

A significant advantage of SNAP 94847 and newer compounds like AMG 076 and KRX-104130
is the reduced potential for cardiotoxicity, a major hurdle that led to the failure of many earlier
MCHR1 antagonists.[5][6] Many of these earlier compounds were potent blockers of the hERG
potassium channel, leading to safety concerns.

Table 2: Pharmacokinetic Profile in Rats

Bioavailability

Compound (0/) Cmax (ngImL) Tmax (h) Half-life (tl/z, h)
0
129.90 (at 25 0.75 (at 25 5.2 (oral), 2.88
SNAP 94847 59
mg/kg oral) mg/kg oral) (V)
Data not

available in a
Other Inhibitors directly
comparable

format

Data for SNAP 94847 is from oral administration at 10 mg/kg unless otherwise specified.[1]

SNAP 94847 demonstrates good oral bioavailability and a reasonable half-life in rats,

suggesting its suitability for in vivo studies.[1]

Table 3: In Vivo Efficacy in Animal Models of Anxiety and
Depression
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Compound Model Species Key Findings

Decreased time spent
in closed arms,

SNAP 94847 Elevated Plus Maze Rat o o
indicating anxiolytic

effects.[7]

Decreased
immobilization time,
suggesting
antidepressant-like
effects.[7] No effect

SNAP 94847 Forced Swim Test Rat/Mouse

was observed in

another mouse study.

[8]

Anxiolytic/antidepress

ant-like effects
Novelty Suppressed
SNAP 94847 ] Mouse observed after both
Feeding ]
acute and chronic

treatment.[8][9]

] ) Shows anxiolytic and
Various anxiety )
SNAP-7941 Rat/Mouse antidepressant

models
effects.[10][11]

Potent anxiolytic
Elevated Plus Maze, )
TPI 1361-17 _ N Mouse effects in both assays.
Light-Dark Transition 7]

SNAP 94847 has consistently demonstrated anxiolytic and antidepressant-like effects across
various rodent models, supporting its potential as a therapeutic agent for mood and anxiety
disorders.[7][8] Notably, its mechanism of action in the novelty suppressed feeding test appears
to be distinct from that of selective serotonin reuptake inhibitors (SSRIs) and tricyclic
antidepressants.[8][9]

Experimental Protocols
MCHR1 Radioligand Binding Assay
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Objective: To determine the binding affinity of a test compound for MCHRL1.

Materials:

 Membrane preparations from cells expressing recombinant human MCHRL1.

o Radioligand (e.g., [BH]SNAP-7941 or [*2°]]-MCH).

e Test compound (e.g., SNAP 94847) at various concentrations.

e Binding buffer (e.g., 25 mM HEPES, 10 mM MgClz, 2 mM EGTA, and 0.1% BSA, pH 7.4).
o Wash buffer (e.g., ice-cold PBS with 0.01% TX-100).

o 96-well filter plates (e.g., GFC UNIFILTER plates).

 Scintillation counter.

Procedure:

o Prepare membrane homogenates from cells overexpressing MCHR1 through dounce
homogenization and differential centrifugation.

e In a 96-well plate, incubate a small amount of membrane protein (0.5-1.0 ug) with a fixed
concentration of radioligand (e.g., 0.06-0.1 nM [*2°]]-MCH) and varying concentrations of the
test compound.

¢ Incubate the mixture for 90 minutes at room temperature to allow binding to reach
equilibrium.

o Terminate the reaction by rapid vacuum filtration through the filter plates.

o Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
e Dry the filters and add a scintillation cocktail.

o Quantify the radioactivity on the filters using a scintillation counter.

e The data is then used to calculate the ICso and subsequently the Ki of the test compound.
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Novelty Suppressed Feeding (NSF) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

e Anovel, brightly lit open-field arena (e.g., 100 x 100 x 50 cm).[12]

o Asingle food pellet placed in the center of the arena.

o A stopwatch or automated tracking software.

Procedure:

e Food deprive the animals (e.g., mice) for 24 hours prior to the test.[13]
» Place the animal in a corner of the novel arena.

e Record the latency (time) for the animal to begin eating the food pellet.[13] A maximum test
duration is typically set (e.g., 10 minutes).[14]

e Anxiolytic compounds, like SNAP 94847, are expected to decrease the latency to eat.[15]

e Immediately after the test, the amount of food consumed in the home cage for a short period
(e.g., 5 minutes) should be measured to control for potential effects on appetite.[13][14]

Elevated Plus Maze (EPM) Test

Objective: To measure anxiety-like behavior in rodents.

Apparatus:

A plus-shaped maze elevated from the floor (e.g., 50 cm).[16]

Two open arms and two closed arms (with high walls).[16][17]

A central platform.

A video camera and tracking software for automated recording.[16][17]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.youtube.com/watch?v=Iu1Epp7y_ng
https://samuelslab.com/wp-content/uploads/2020/12/NSF-in-Mouse.pdf
https://samuelslab.com/wp-content/uploads/2020/12/NSF-in-Mouse.pdf
https://research-support.uq.edu.au/files/74417/LAB_074%20Novelty%20Suppressed%20Feeding.pdf
https://www.transpharmation.com/research/nsf
https://samuelslab.com/wp-content/uploads/2020/12/NSF-in-Mouse.pdf
https://research-support.uq.edu.au/files/74417/LAB_074%20Novelty%20Suppressed%20Feeding.pdf
https://www.protocols.io/view/elevated-plus-maze-protocol-cgrrtv56.pdf
https://www.protocols.io/view/elevated-plus-maze-protocol-cgrrtv56.pdf
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Behavior%20-%20Elevated%20Plus%20Maze.pdf
https://www.protocols.io/view/elevated-plus-maze-protocol-cgrrtv56.pdf
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Behavior%20-%20Elevated%20Plus%20Maze.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Procedure:

Habituate the animal to the testing room for at least 30-60 minutes before the test.[17]
o Place the animal on the central platform, facing an open arm.[17]

» Allow the animal to explore the maze for a set period, typically 5 minutes.[16][17]

e Record the number of entries and the time spent in the open and closed arms.[16][17]

e Anxiolytic compounds increase the time spent in and the number of entries into the open
arms.

e The maze should be cleaned between each animal to remove olfactory cues.[16][17]

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in rodents.
Apparatus:

o Atransparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch
the bottom or escape.[18][19]

Procedure:

e For rats: Typically involves a 15-minute pre-test session, followed 24 hours later by a 5-
minute test session.[18][19]

e For mice: Usually a single 6-minute session, with the first 2 minutes considered a habituation
period and the last 4 minutes for scoring.[18]

e Place the animal in the water cylinder.

« Record the total time the animal remains immobile (i.e., making only movements necessary
to keep its head above water).[18][19]

¢ Antidepressant compounds are expected to decrease the duration of immobility.
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 After the test, the animal should be removed, dried, and kept in a warm environment before
being returned to its home cage.[20]

Conclusion

SNAP 94847 stands out as a potent and selective MCHR1 antagonist with a favorable
preclinical profile. Its key advantages lie in its high binding affinity, good oral bioavailability, and,
critically, a reduced liability for hnERG-related cardiotoxicity compared to many first-generation
MCHRL1 inhibitors. The consistent anxiolytic and antidepressant-like effects demonstrated in
various animal models further underscore its therapeutic potential. While direct comparative
data with all other MCHR1 inhibitors is not always available in a standardized format, the
existing evidence positions SNAP 94847 as a valuable tool for researchers and a promising
lead compound in the ongoing development of novel treatments for mood, anxiety, and
metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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